1-Benzyl-3-(ethylamino)pyrrolidine

Description

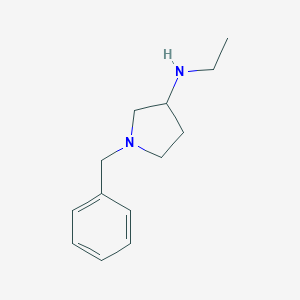

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIUSRJKSLXIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438197 | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-21-1 | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-3-(ethylamino)pyrrolidine structural properties and characteristics

An In-depth Technical Guide to 1-Benzyl-3-(ethylamino)pyrrolidine: Structural Properties and Characteristics

Abstract

This compound is a versatile chiral pyrrolidine derivative with significant applications in medicinal chemistry and pharmaceutical development. As a key building block, its unique structural framework is leveraged in the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its structural properties, physicochemical characteristics, and its pivotal role in drug discovery and neuroscience research. Detailed data is presented for the racemic mixture and its individual stereoisomers, (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine and (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine.

Structural Properties and Physicochemical Data

This compound, with the molecular formula C₁₃H₂₀N₂, is a substituted pyrrolidine featuring a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an ethylamino group at the 3-position.[1][2][3] This structure makes it a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1][2] The compound's chirality at the 3-position is a critical feature, leading to distinct biological activities between its enantiomers.

The physical and chemical properties of its common forms are summarized below.

Table 1.1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂ | [1][2][3] |

| Molecular Weight | 204.32 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][3] |

| Density | 0.98 g/mL | [1][2][3] |

| Storage Conditions | Room Temperature | [1][2][3] |

Table 1.2: Stereoisomer-Specific Properties

| Property | (3R)-(-)-enantiomer | (3S)-(+)-enantiomer | Racemic Mixture |

| CAS Number | 376591-05-8[2][4] | 169750-99-6[3] | 115445-21-1[1] |

| Purity (GC) | ≥ 95%[2] | ≥ 95%[3] | ≥ 96%[1] |

| Refractive Index (n20D) | 1.52[2] | 1.53[3] | Not Available |

| Optical Rotation [a]20D | -9 to -6 ° (c=10 in EtOH)[2] | +7 to +9 ° (c=10 in EtOH)[3] | Not Applicable |

| Boiling Point | Not Available | 290.5±33.0 °C (Predicted)[5] | Not Available |

| pKa | Not Available | 10.36±0.19 (Predicted)[5] | Not Available |

Synthesis and Experimental Protocols

This compound is typically synthesized from a precursor, 1-benzyl-3-pyrrolidinone. The synthesis of this precursor is a critical first step. An established method involves a multi-step reaction starting from benzylamine and ethyl acrylate.

Experimental Protocol: Synthesis of 1-Benzyl-3-pyrrolidinone (Intermediate)

This protocol is based on a general method for synthesizing N-substituted-3-pyrrolidinones.

Step 1: Synthesis of 3-(N-benzylamino)propionate

-

Benzylamine is placed in a reactor under mechanical stirring.

-

Ethyl acrylate is added dropwise while maintaining the temperature at or below 30 °C.

-

After the addition is complete, the mixture is stirred at 30-40 °C for 14-16 hours. The reaction is monitored by gas chromatography.

-

Excess benzylamine is removed by distillation, and the product, 3-(N-benzylamino)propionate, is collected.

Step 2: Dieckmann Condensation

-

The crude 3-(N-benzylamino)propionate is dissolved in an anhydrous solvent like toluene.

-

A strong base, such as sodium ethoxide, is added to the reactor.

-

The solution is heated to facilitate the intramolecular Dieckmann condensation, forming N-benzyl-4-ethoxycarbonyl-3-pyrrolidinone. This reaction typically takes 9-10 hours.

Step 3: Hydrolysis and Decarboxylation

-

The resulting intermediate is hydrolyzed and decarboxylated by heating with an acid (e.g., hydrochloric acid).

-

This step removes the ethoxycarbonyl group to yield the final intermediate, 1-benzyl-3-pyrrolidinone.

-

The crude product is purified by distillation under reduced pressure.[6]

Step 4: Reductive Amination to Yield this compound

-

1-Benzyl-3-pyrrolidinone is reacted with ethylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation) to form the final product.

The overall workflow for the synthesis of the key intermediate is visualized below.

Applications in Research and Drug Development

This compound serves as a crucial starting material and structural scaffold in pharmaceutical research. Its applications are primarily centered on the development of therapeutics for neurological disorders.

-

Pharmaceutical Development: The compound is a key intermediate in the synthesis of a variety of pharmaceuticals.[1][2] Its pyrrolidine core is a common feature in many bioactive molecules, and the benzyl and ethylamino groups provide sites for further chemical modification to optimize pharmacological activity.

-

Neurotransmitter Research: Due to its structural characteristics, it is used in studies investigating neurotransmitter systems.[1][2] Researchers utilize this molecule to develop novel compounds that can modulate the activity of neurotransmitters, offering insights into potential treatments for conditions like anxiety, depression, and other mood disorders.[1]

-

Analytical Chemistry: It is also employed as a reference standard in analytical methods, such as chromatography, to ensure the accurate identification and quantification of related compounds in complex biological samples.[1][2]

The logical workflow from this chemical entity to a potential therapeutic agent is outlined in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. 169750-99-6 CAS MSDS ((3S)-(+)-1-BENZYL-3-(ETHYLAMINO)PYRROLIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Benzyl-3-(ethylamino)pyrrolidine, a versatile pyrrolidine derivative with applications in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to facilitate a thorough understanding of the synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its structure, featuring a pyrrolidine ring, a benzyl group, and an ethylamino substituent, makes it a valuable scaffold for interacting with biological targets. This guide details a common and effective two-step synthesis commencing with the formation of N-benzyl-3-pyrrolidone, followed by a reductive amination to yield the final product.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, N-benzyl-3-pyrrolidone. The second step is the reductive amination of this ketone with ethylamine to introduce the ethylamino group at the 3-position of the pyrrolidine ring.

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-benzyl-3-pyrrolidone

This procedure is adapted from a patented method and involves a multi-stage, one-pot synthesis followed by cyclization and decarboxylation.[1]

Materials and Reagents:

-

Benzylamine

-

Ethyl acrylate

-

Ethyl chloroacetate

-

Potassium carbonate

-

Potassium iodide

-

Sodium ethoxide

-

Toluene

-

Concentrated hydrochloric acid

-

Sodium hydroxide or potassium hydroxide

-

Ethyl acetate

Procedure:

-

Synthesis of Ethyl 3-(benzylamino)propanoate: In a suitable reactor, charge benzylamine. Under mechanical stirring and while maintaining the temperature at or below 30°C, add ethyl acrylate dropwise. After the addition is complete, maintain the temperature between 30-40°C and continue stirring for 14-16 hours. Monitor the reaction for the consumption of ethyl acrylate using gas chromatography.

-

Synthesis of Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate: To the crude ethyl 3-(benzylamino)propanoate, add potassium iodide, potassium carbonate, and ethyl chloroacetate. Stir the mixture at room temperature for 48-50 hours, monitoring the reaction progress by LC-MS.

-

Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Cyclization): To a reactor containing anhydrous toluene, add sodium ethoxide with stirring. After 10-15 minutes, and while keeping the temperature at or below 40°C, add the crude product from the previous step dropwise. Maintain the reaction temperature at 35-40°C and continue to stir for 9-10 hours, monitoring the progress by LC-MS.

-

Synthesis of N-benzyl-3-pyrrolidone (Hydrolysis and Decarboxylation): Cool the reaction mixture to -5 to 0°C. Under stirring, add a mixture of concentrated hydrochloric acid and water dropwise. Continue stirring for 30-50 minutes after the addition is complete. Separate the aqueous phase and heat it to reflux for 8-10 hours. After hydrolysis is complete (monitored by LC-MS), cool the solution and adjust the pH to 12.0-13.0 with solid sodium hydroxide or potassium hydroxide. Extract the product with ethyl acetate. Dry the combined organic layers and remove the solvent under reduced pressure to obtain the crude N-benzyl-3-pyrrolidone.

-

Purification: The crude product is purified by vacuum distillation, collecting the fraction at 145-150°C/6mmHg to yield pure N-benzyl-3-pyrrolidone.[1]

Step 2: Reductive Amination to this compound

This is a general procedure for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]

Materials and Reagents:

-

N-benzyl-3-pyrrolidone

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or another suitable aprotic solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Caption: General experimental workflow for the reductive amination step.

Procedure:

-

Reaction Setup: To a stirred solution of N-benzyl-3-pyrrolidone (1.0 eq) in 1,2-dichloroethane (DCE), add ethylamine (1.1-1.5 eq). If using ethylamine gas, it can be bubbled through the solution. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

-

Reduction: To this mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. The reaction is typically exothermic and should be controlled.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir the mixture for about 30 minutes.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford the pure product.

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents and Molar Ratios for the Synthesis of N-benzyl-3-pyrrolidone

| Step | Reagent | Molar Ratio (with respect to initial benzylamine or intermediate) |

| 1 | Benzylamine | 1.0 |

| Ethyl acrylate | 1.5 - 2.0 | |

| 2 | Ethyl 3-(benzylamino)propanoate | 1.0 |

| Potassium iodide | 0.015 - 0.02 | |

| Potassium carbonate | 1.1 - 1.3 | |

| Ethyl chloroacetate | 1.5 - 1.8 | |

| 3 | Ethyl 3-(N-(ethoxycarbonylmethyl)benzylamino)propanoate | 1.0 |

| Sodium ethoxide | 2.0 - 2.5 | |

| 4 | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone | 1.0 |

| Concentrated Hydrochloric Acid | 1.5 - 2.5 |

Table 2: Yields and Physical Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Physical Appearance | Boiling Point (°C/mmHg) |

| N-benzyl-3-pyrrolidone | C₁₁H₁₃NO | 175.23 | 66-67%[1] | - | 145-150 / 6[1] |

| This compound | C₁₃H₂₀N₂ | 204.31 | - | Colorless to light yellow liquid | - |

Note: The yield for the final reductive amination step is not specified in the literature for this exact substrate but is generally high for this type of reaction.

Alternative Synthesis Considerations

While the reductive amination of N-benzyl-3-pyrrolidone is a primary route, other pathways could be considered:

-

Alkylation of 1-benzyl-3-aminopyrrolidine: If 1-benzyl-3-aminopyrrolidine is readily available, it could be N-alkylated with an ethylating agent such as ethyl iodide or diethyl sulfate. However, this method risks over-alkylation, leading to the formation of the diethylamino derivative and quaternary ammonium salts.

-

Catalytic Hydrogenation: Instead of a hydride reducing agent, the reductive amination could potentially be carried out using catalytic hydrogenation (e.g., H₂, Pd/C). This method is environmentally friendly but may require higher pressures and temperatures and could be sensitive to catalyst poisoning by the amine.

Conclusion

The synthesis of this compound is effectively achieved through a robust two-step process involving the initial formation of N-benzyl-3-pyrrolidone followed by reductive amination. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate for further synthetic applications. The use of sodium triacetoxyborohydride in the final step represents a mild, selective, and high-yielding approach.

References

Physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-1-benzylpyrrolidin-3-amine is a tertiary amine belonging to the substituted pyrrolidine class of compounds. The pyrrolidine ring is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. The presence of both a benzyl group and an ethyl group on the nitrogen atoms suggests potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of N-ethyl-1-benzylpyrrolidin-3-amine, a proposed synthetic protocol, and an exploration of its potential biological relevance based on structurally related compounds.

Chemical and Physical Properties

Direct experimental data for N-ethyl-1-benzylpyrrolidin-3-amine is limited. The following tables summarize key identifiers and a combination of predicted and experimentally determined properties for the target compound and its close structural analogs.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-ethyl-1-benzylpyrrolidin-3-amine | - |

| Molecular Formula | C₁₃H₂₀N₂ | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| CAS Number | 1353995-22-8 ((R)-enantiomer) | [2][3] |

Physical Properties

| Property | Value (1-benzylpyrrolidin-3-amine) | Source |

| Boiling Point | 261.5 ± 33.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

Note: The substitution of an ethyl group for a hydrogen atom on the 3-amino group to form the target compound is expected to slightly increase the boiling point and may have a minor effect on the density.

Predicted Physicochemical Properties

The following properties for N-ethyl-1-benzylpyrrolidin-3-amine are predicted based on its structure.

| Property | Predicted Value | Source |

| pKa (most basic) | 9.5 - 10.5 | Chemically Predicted |

| LogP | ~2.5 | Chemically Predicted |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | Chemically Predicted |

Synthesis and Reactivity

Proposed Synthetic Protocol: Reductive Amination

A common and effective method for the synthesis of N-ethyl-1-benzylpyrrolidin-3-amine is the reductive amination of 1-benzylpyrrolidin-3-one with ethylamine.

Reaction Scheme:

Caption: Proposed Synthesis via Reductive Amination

Experimental Protocol:

-

Reaction Setup: To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in dichloromethane (DCM, 0.2 M) is added ethylamine (1.2 eq, as a solution in a suitable solvent or condensed gas).

-

Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Sodium triacetoxyborohydride (STAB, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-ethyl-1-benzylpyrrolidin-3-amine.

Reactivity Profile

-

Basicity: As a tertiary amine, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring and the exocyclic nitrogen makes the molecule basic. It will react with acids to form the corresponding ammonium salts.

-

N-Alkylation: The pyrrolidine nitrogen is a nucleophile and can undergo further alkylation reactions, although this is generally less favorable than the alkylation of a secondary amine.

-

Oxidation: Tertiary amines can be oxidized to the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of N-ethyl-1-benzylpyrrolidin-3-amine.

¹H NMR Spectroscopy

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm.

-

Pyrrolidine Ring Protons: A series of multiplets in the range of δ 2.0-3.5 ppm.

-

Ethyl Group CH₂: A quartet at approximately δ 2.5-2.7 ppm.

-

Ethyl Group CH₃: A triplet at approximately δ 1.0-1.2 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (Benzyl Group): Signals in the range of δ 127-140 ppm.

-

Benzyl CH₂: A signal around δ 60 ppm.

-

Pyrrolidine Ring Carbons: Signals in the range of δ 45-65 ppm.

-

Ethyl Group CH₂: A signal around δ 45 ppm.

-

Ethyl Group CH₃: A signal around δ 15 ppm.

Infrared (IR) Spectroscopy

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

-

C-N Stretching: Medium to weak bands in the 1020-1250 cm⁻¹ region.[5][6]

-

Absence of N-H Stretch: As a tertiary amine, there will be no N-H stretching band in the 3300-3500 cm⁻¹ region.[5][6]

Mass Spectrometry

-

Molecular Ion Peak (M⁺): An odd molecular weight peak at m/z = 204, consistent with the nitrogen rule for a molecule containing two nitrogen atoms.

-

Major Fragmentation Pathways: Expect to see fragmentation patterns characteristic of benzylamines, with a prominent peak at m/z = 91 (the tropylium ion) resulting from the cleavage of the benzyl group. Alpha-cleavage adjacent to the nitrogen atoms is also a likely fragmentation pathway.

Potential Biological and Pharmacological Relevance

There is no direct research on the biological activity of N-ethyl-1-benzylpyrrolidin-3-amine. However, studies on structurally similar compounds provide insights into its potential pharmacological applications.

Anticancer Activity

A study on a library of 1-benzylpyrrolidin-3-ol analogues revealed that these compounds exhibit selective cytotoxicity towards certain human cancer cell lines, specifically HL-60 cells. The mechanism of action was proposed to be the induction of apoptosis through the activation of caspase-3. This suggests that the 1-benzylpyrrolidine scaffold could be a valuable starting point for the development of novel anticancer agents.

Caption: Hypothesized Anticancer Mechanism

Central Nervous System Activity

The structurally related compound, N-(3-(Pyrrolidin-1-yl)benzyl)ethanamine, has been investigated for its interaction with neurotransmitter receptors.[7] This suggests that compounds containing the benzyl-amine and pyrrolidine moieties may possess activity within the central nervous system (CNS). The specific nature of this activity would require further investigation through receptor binding assays and in vivo studies.

Safety and Handling

No specific safety data is available for N-ethyl-1-benzylpyrrolidin-3-amine. Based on the safety information for related amines, it should be handled with care.

-

Potential Hazards: Likely to be a skin and eye irritant. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-ethyl-1-benzylpyrrolidin-3-amine is a compound of interest due to its structural similarity to molecules with demonstrated biological activity. While a comprehensive experimental characterization is still needed, this guide provides a foundational understanding of its properties based on established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable method for its preparation, which will enable further investigation into its chemical and biological properties, potentially leading to the development of new therapeutic agents. Researchers are encouraged to conduct thorough experimental validation of the properties and activities discussed herein.

References

- 1. chem.gla.ac.uk [chem.gla.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1353995-22-8|(R)-N-Benzyl-N-ethylpyrrolidin-3-amine|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Buy n-(3-(Pyrrolidin-1-yl)benzyl)ethanamine [smolecule.com]

The Neuro-Modulatory Potential of Pyrrolidine Derivatives: A Technical Overview of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] in Neurological Disorders

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data and mechanism of action of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, a notable pyrrolidine derivative. While the broader class of 1-Benzyl-3-(ethylamino)pyrrolidine compounds are recognized as key building blocks in the synthesis of therapeutics for neurological disorders, specific preclinical data for this exact molecule remains limited in publicly accessible literature.[1][2][3][4] Therefore, this paper will focus on the well-documented analogue, (R)-AS-1, to illustrate the therapeutic potential and intricate mechanism of action of this compound class. (R)-AS-1 has demonstrated significant promise as a novel anticonvulsant agent, offering a valuable case study for researchers, scientists, and drug development professionals.

(R)-AS-1 has shown broad-spectrum antiseizure activity in multiple preclinical mouse models of epilepsy.[5][6][7] Its primary mechanism of action is the positive allosteric modulation of the Excitatory Amino Acid Transporter 2 (EAAT2), a crucial protein for regulating glutamate levels in the brain.[1][5][8][9] Dysregulation of glutamate transport is a key factor in the pathophysiology of seizures and other neurological disorders.[10]

Quantitative Preclinical Data Summary

The anticonvulsant efficacy and neurotoxicity of (R)-AS-1 have been quantitatively assessed in various preclinical models. The following tables summarize the key findings.

Table 1: Anticonvulsant Activity of (R)-AS-1 in Mice

| Preclinical Model | Endpoint | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval |

| Maximal Electroshock (MES) | Protection against tonic hindlimb extension | 66.3 | (54.1 - 81.3) |

| 6 Hz (32 mA) | Protection against seizure activity | 15.6 | (11.9 - 20.4) |

| 6 Hz (44 mA) | Protection against seizure activity | 41.6 | (31.8 - 54.5) |

| Subcutaneous Pentylenetetrazole (scPTZ) | Protection against clonic seizures | 36.3 | (28.9 - 45.6) |

Data sourced from Abram M, et al. (2022).[5]

Table 2: Neurotoxicity and In Vitro Efficacy of (R)-AS-1

| Assessment | Endpoint | Result |

| Rotarod Test (Mice) | Motor Impairment (TD₅₀, mg/kg, i.p.) | 247.5 (208.2 - 294.2) |

| EAAT2 Modulation | EC₅₀ (nM) | 11 |

Data sourced from Abram M, et al. (2022) and MedchemExpress.[5][11]

Mechanism of Action: Positive Allosteric Modulation of EAAT2

(R)-AS-1 acts as a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[11] EAAT2 is predominantly expressed on glial cells and is responsible for the majority of glutamate uptake from the synaptic cleft.[10] By binding to an allosteric site on the EAAT2 protein, (R)-AS-1 enhances the transporter's ability to clear excess glutamate, thereby reducing neuronal hyperexcitability that can lead to seizures.[1][5][9] This targeted mechanism of action suggests a favorable side effect profile compared to drugs that directly interact with neurotransmitter receptors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[2][12]

-

Animals: Male albino mice (20-30g) are used.[13]

-

Drug Administration: (R)-AS-1 is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Stimulation: After a predetermined time (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.[13][14]

-

Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.[13]

-

Data Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.

Hz Seizure Test

This model is considered to represent therapy-resistant focal seizures.[3][15]

-

Animals: Male albino mice are used.

-

Drug Administration: The test compound is administered i.p. at various doses.

-

Stimulation: A low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration) at a specific current intensity (32 mA or 44 mA) is delivered via corneal electrodes.[3][16]

-

Endpoint: Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and stereotyped behaviors. Protection is defined as the resumption of normal exploratory behavior within 10 seconds.[3]

-

Data Analysis: The ED₅₀ is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.[2][17]

-

Animals: Male albino mice are used.

-

Drug Administration: The test compound is administered i.p. at various doses.

-

Induction: A subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg) is administered.[17]

-

Endpoint: Animals are observed for the occurrence of clonic seizures (lasting for at least 3-5 seconds). Protection is defined as the absence of these seizures within a 30-minute observation period.[17]

-

Data Analysis: The ED₅₀ is calculated.

Rotarod Test

This test is used to assess potential motor impairment and neurotoxicity.[18][19]

-

Apparatus: A rotating rod apparatus with adjustable speed is used.

-

Training: Mice are trained to walk on the rotating rod at a constant speed.

-

Testing: After drug administration, mice are placed on the rod, which accelerates (e.g., from 4 to 40 rpm over 300 seconds).[18][20]

-

Endpoint: The latency to fall from the rod is recorded. A significant decrease in latency compared to the control group indicates motor impairment.

-

Data Analysis: The dose that causes motor impairment in 50% of the animals (TD₅₀) is calculated.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scispace.com [scispace.com]

- 13. oaji.net [oaji.net]

- 14. researchgate.net [researchgate.net]

- 15. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 16. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 19. Rotarod-Test for Mice [protocols.io]

- 20. mmpc.org [mmpc.org]

Unlocking the Therapeutic Promise of Substituted Pyrrolidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in natural products and FDA-approved drugs underscores its significance in the development of novel therapeutics. The unique conformational flexibility of the pyrrolidine ring, combined with the ability to introduce diverse substituents, allows for the fine-tuning of pharmacological activity, making it a versatile core for targeting a wide array of diseases. This technical guide provides an in-depth exploration of the therapeutic applications of substituted pyrrolidines, with a focus on their antiviral, antibacterial, anticancer, and neuroprotective potential.

Antiviral Applications: Combating Viral Replication

Substituted pyrrolidines have emerged as potent inhibitors of key viral enzymes, demonstrating significant promise in the fight against viral infections.

Inhibition of Coronavirus Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1] Several pyrrolidine-based compounds have been identified as effective Mpro inhibitors.

Quantitative Data: Antiviral Activity of Pyrrolidine Derivatives

| Compound Class | Specific Compound Example | Target | Potency (IC50/EC50) | Reference |

| Pyrrolidine-based Mpro Inhibitors | Compound 7 (a novel pyrrolidine) | SARS-CoV-2 Mpro | 1.3 - 2.3 µM (IC50) | [2][3] |

| Peptidomimetic Pyrrolidines | Telaprevir | Hepatitis C Virus (HCV) NS3/4A Serine Protease | - | [4] |

| Pyrrolidine-based Mpro Inhibitors | Pomotrelvir | SARS-CoV-2 Mpro | 24 nM | [5] |

| Pyrrolidine-based Mpro Inhibitors | Ensitrelvir | SARS-CoV-2 Mpro | 13 nM | [5] |

| Pyrrolidine-based Mpro Inhibitors | GC-376 | SARS-CoV-2 Mpro | 160 nM | [5] |

Signaling Pathway: Coronavirus Replication and Mpro Inhibition

The viral RNA genome of coronaviruses is translated into large polyproteins that must be cleaved by proteases to release functional viral proteins. Mpro is responsible for the majority of these cleavage events. Inhibition of Mpro by substituted pyrrolidines blocks this process, thereby halting viral replication.

Caption: Inhibition of viral replication by targeting the coronavirus main protease (Mpro).

Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the inhibitory activity of compounds against SARS-CoV-2 Mpro using a Förster Resonance Energy Transfer (FRET)-based assay.[1][5]

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[5]

-

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET peptide substrate (e.g., containing a cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT)

-

Test compounds (substituted pyrrolidines) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.

-

Add the Mpro enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity kinetically over a specified period using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Antibacterial Applications: A New Front Against Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted pyrrolidines have demonstrated promising antibacterial activity against a range of pathogens.

Quantitative Data: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Class | Specific Compound Example | Bacterial Strain | Potency (MIC) | Reference |

| Nitrophenyl-substituted Pyrrolidines | Carboxamide 4b | Staphylococcus aureus | 15.6 µg/mL | [6][7] |

| Dispiropyrrolidines | Compounds 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 µg/mL | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[9][10]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is the MIC.

-

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds (substituted pyrrolidines)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

-

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (typically 18-24 hours at 37°C).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Anticancer Applications: Targeting Tumor Progression

Substituted pyrrolidines exhibit a broad spectrum of anticancer activities, targeting various signaling pathways involved in tumor growth, proliferation, and metastasis.

Inhibition of the MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis.[11] In many cancers, p53 is inactivated by the oncoprotein MDM2.[11][12] Small molecules that inhibit the MDM2-p53 interaction can reactivate p53 and induce apoptosis in cancer cells.

Signaling Pathway: MDM2-p53 Pathway and Its Inhibition

MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[13] Substituted pyrrolidines can disrupt this interaction, leading to p53 stabilization and the activation of downstream target genes that induce apoptosis.

Caption: Reactivation of p53-mediated apoptosis by inhibiting the MDM2-p53 interaction.

Antagonism of the CXCR4 Receptor

The chemokine receptor CXCR4 plays a crucial role in cancer metastasis by mediating the migration of cancer cells to distant organs.[14][15]

Signaling Pathway: CXCR4-Mediated Cancer Metastasis

The ligand CXCL12, present in common metastatic sites, binds to CXCR4 on cancer cells, activating downstream signaling pathways that promote cell migration and invasion.[15] Pyrrolidine-based antagonists can block this interaction, thereby inhibiting metastasis.

Caption: Inhibition of cancer cell migration by blocking the CXCL12/CXCR4 signaling axis.

Quantitative Data: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Specific Compound Example | Cancer Cell Line | Potency (IC50) | Reference |

| Spirooxindole Pyrrolidines | Compound with 6-Cl substitution | MCF-7 (Breast Cancer) | 0.24 ± 0.06 µM (Ki for MDM2) | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][16]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]

-

Materials:

-

Cancer cell lines of interest

-

Cell culture medium

-

Test compounds (substituted pyrrolidines)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Caption: Experimental workflow for determining the anticancer activity of substituted pyrrolidines using the MTT assay.

Neuroprotective Applications: Shielding the Nervous System

Substituted pyrrolidines have shown significant potential in protecting neurons from damage in various models of neurological disorders, including ischemic stroke and neurodegenerative diseases.

Blockade of Voltage-Gated Sodium Channels in Ischemic Stroke

During cerebral ischemia, the disruption of ion homeostasis, particularly an overload of intracellular sodium, is a key event leading to neuronal death. Blockers of voltage-gated sodium channels can prevent this sodium influx and exert neuroprotective effects.[17][18]

Signaling Pathway: Ischemic Cascade and Sodium Channel Blockade

Ischemia leads to energy failure and depolarization of neuronal membranes, causing excessive opening of voltage-gated sodium channels. The resulting sodium influx contributes to cytotoxic edema and triggers further downstream detrimental events, including calcium overload and excitotoxicity. Pyrrolidine-based sodium channel blockers can mitigate this initial insult.

Caption: Neuroprotection in ischemic stroke via blockade of voltage-gated sodium channels.

Quantitative Data: Neuroprotective Effects of Pyrrolidine Derivatives

| Compound Class | Specific Compound Example | Model | Potency (ED50) | Reference |

| Pyrrolidine Dithiocarbamate | PDTC | Neonatal rat brain hypoxia-ischemia | 27 mg/kg | [19] |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Neuroprotection Assay

The OGD model is a widely used in vitro model to simulate the ischemic conditions of a stroke.[20][21]

-

Principle: Neuronal cells or brain slices are subjected to a period of oxygen and glucose deprivation, followed by reoxygenation, mimicking the ischemia-reperfusion injury that occurs in stroke. The neuroprotective effect of a compound is assessed by its ability to reduce cell death in this model.

-

Materials:

-

Primary neuronal cultures or organotypic brain slices

-

Glucose-free culture medium

-

Hypoxic chamber (with a gas mixture of N2 and CO2)

-

Test compounds (substituted pyrrolidines)

-

Reagents for assessing cell viability (e.g., propidium iodide, LDH assay kit)

-

-

Procedure:

-

Culture primary neurons or organotypic brain slices.

-

Replace the normal culture medium with glucose-free medium.

-

Place the cultures in a hypoxic chamber for a defined period to induce OGD.

-

After the OGD period, return the cultures to normal oxygen and glucose conditions (reperfusion). The test compound can be applied before, during, or after OGD.

-

Assess cell viability at a specified time point after reperfusion using appropriate assays.

-

-

Data Analysis:

-

Quantify the extent of cell death in the OGD-treated cultures with and without the test compound.

-

Compare the results to determine the neuroprotective efficacy of the substituted pyrrolidine.

-

Conclusion

The substituted pyrrolidine scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities exhibited by this class of compounds, spanning antiviral, antibacterial, anticancer, and neuroprotective effects, highlight their significant potential to address a wide range of unmet medical needs. The ability to readily modify the pyrrolidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties. Further exploration of the structure-activity relationships and mechanisms of action of substituted pyrrolidines will undoubtedly lead to the identification of novel and effective drug candidates for the treatment of numerous human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00106K [pubs.rsc.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The importance of voltage-dependent sodium channels in cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

Technical Guide: Safety and Handling of 1-Benzyl-3-(ethylamino)pyrrolidine (CAS: 115445-21-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical safety and handling procedures for 1-Benzyl-3-(ethylamino)pyrrolidine (CAS Number: 115445-21-1). The information presented is intended to support safe laboratory practices and mitigate potential risks associated with the handling of this compound. All personnel should be thoroughly trained on these procedures before working with this chemical.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 115445-21-1 | [1][2] |

| Molecular Formula | C13H20N2 | [1][2] |

| Molecular Weight | 204.32 g/mol | [1][3] |

| Appearance | Colorless to Pale yellow liquid | [3] |

| Purity | >96.0% (GC) | [3][4] |

| Storage Temperature | 2-8 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

| Hazard Classification | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1C | Corrosion | Danger | Causes severe skin burns and eye damage.[3] |

| Eye Damage/Irritation | 1 | Corrosion | Danger | Causes severe skin burns and eye damage.[3] |

Note: The chemical, physiological, toxicological, and hazardous properties of this substance have not been fully investigated or determined.[3] All chemical reagents should be handled with the recognition of their potential hazards.[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure personnel safety and maintain the integrity of the compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Install and maintain safety showers and eye wash stations in the immediate work area.[3]

-

Use a closed system whenever possible to minimize exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented, addressing hazard assessment, selection, and proper use of equipment.[5][6]

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and direct contact with the corrosive liquid.[3][7] |

| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and burns.[3][7] |

| Skin and Body Protection | Impervious protective clothing, such as a lab coat, and protective boots if necessary. | To protect against skin exposure from spills or splashes.[3] |

| Respiratory Protection | Use a NIOSH-approved respirator (half or full facepiece, SCBA, or supplied air) if inhalation of vapors or mists is likely. | To prevent respiratory tract irritation or damage.[3] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or mists.[3]

-

Wash hands and face thoroughly after handling.[3]

-

Use only in a chemical fume hood.

Storage Conditions

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

| Emergency Situation | Protocol |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a poison center or doctor. Wash contaminated clothing before reuse.[3] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3] |

| Fire | Use dry chemical, foam, or carbon dioxide as suitable extinguishing media.[3] Avoid using water , as it may scatter and spread the fire.[3] Firefighters should wear self-contained breathing apparatus.[3] |

| Accidental Release | Absorb spillage with an inert material (e.g., sand, diatomaceous earth) and dispose of in a suitable container. Prevent entry into drains, waterways, or soil.[3] |

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[3] The product should not be allowed to enter the environment.[3] One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Toxicological and Ecological Information

-

Toxicological Data: No specific toxicological data is available for this product.[8] Its properties have not been fully investigated.[3]

-

Ecological Data: No data available. Avoid release to the environment.[3]

Experimental Protocols and Visualizations

While specific experimental protocols for this compound are not publicly available, the following diagrams illustrate general workflows for chemical safety and handling.

Caption: General workflow for safe chemical handling.

Caption: Emergency response workflow for chemical exposure.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) and proper training. Always refer to the most current SDS for this compound before use. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 115445-21-1 | MFCD00191305 | 1-Benzyl-N-ethylpyrrolidin-3-amine [aaronchem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. EX-10.22 [sec.gov]

- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 6. osha.gov [osha.gov]

- 7. pa.gov [pa.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

The Stereochemical Imperative: (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral building block of significant interest in medicinal chemistry, primarily for the development of therapeutics targeting the central nervous system. Its rigid, stereochemically defined pyrrolidine core provides a valuable scaffold for introducing substituents in a precise three-dimensional orientation, which is crucial for selective interactions with biological targets. This technical guide delves into the stereochemical significance of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in drug design and signaling pathways. The information provided is intended to equip researchers and drug development professionals with a comprehensive understanding of the strategic importance of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine in the synthesis of novel, potent, and selective therapeutic agents.

Introduction

The pyrrolidine ring is a prevalent motif in a vast array of natural products and synthetic drugs, valued for its conformational rigidity and the stereogenic centers it can harbor.[1] The precise spatial arrangement of substituents on this five-membered ring is often a critical determinant of pharmacological activity. (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine, with its defined (S)-stereochemistry at the C3 position, serves as a powerful chiral synthon for introducing a key basic nitrogen atom in a specific orientation. This is particularly relevant for ligands targeting neurotransmitter receptors and transporters, where stereoselectivity is a well-established phenomenon.[2] This guide will explore the profound impact of this stereochemistry on biological activity, with a focus on its application in the development of dopamine receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is provided in Table 1. These properties are essential for its application in organic synthesis and for the characterization of its derivatives.

| Property | Value |

| CAS Number | 169750-99-6 |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.32 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Purity | ≥ 95% (GC) |

| Optical Rotation | [α]²⁰/D = +7° to +9° (c=10 in EtOH) |

Stereochemical Significance: Quantitative Insights

The importance of the (S)-stereochemistry at the C3 position of the pyrrolidine ring is vividly illustrated by the differential binding affinities of enantiomeric ligands for their biological targets. A seminal study on a series of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives as dopamine receptor antagonists provides compelling quantitative evidence for this stereoselectivity.[3] Although the parent compound in this study is (S)-(+)-1-benzyl-3-aminopyrrolidine, the findings are directly applicable to derivatives of (3S)-(+)-1-benzyl-3-(ethylamino)pyrrolidine, as the ethyl group represents a common modification in structure-activity relationship (SAR) studies.

Table 2 summarizes the binding affinities (Ki values) of the (S)- and (R)-enantiomers of a potent dopamine D₄ receptor antagonist, YM-43611, and a related analogue for human dopamine D₂, D₃, and D₄ receptors.

Table 2: Dopamine Receptor Binding Affinities (Ki, nM) of Enantiomeric N-(1-benzyl-3-pyrrolidinyl)benzamides [3]

| Compound | Enantiomer | Dopamine D₂ | Dopamine D₃ | Dopamine D₄ |

| YM-43611 | (S) | 230 | 21 | 2.1 |

| (R) | >10000 | >10000 | 1700 | |

| Analogue 5e | (S) | 710 | 120 | 12 |

| (R) | >10000 | >10000 | 2500 |

The data clearly demonstrate that the (S)-enantiomer possesses significantly higher affinity for all three dopamine receptor subtypes compared to its (R)-counterpart. In the case of YM-43611, the (S)-enantiomer is approximately 800-fold more potent at the D₄ receptor than the (R)-enantiomer. This dramatic difference in binding affinity underscores the critical role of the stereochemistry at the C3 position of the pyrrolidine ring for optimal interaction with the dopamine receptor binding pocket.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-(1-benzyl-3-pyrrolidinyl)benzamide derivatives, adapted from the literature.[3] This protocol can be modified for the synthesis of derivatives of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine.

Synthesis of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)

Step 1: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine A detailed, multi-step synthesis starting from a chiral precursor such as L-aspartic acid is typically employed to obtain the enantiomerically pure (S)-1-benzyl-3-aminopyrrolidine.[4]

Step 2: Amide Coupling To a solution of (S)-1-benzyl-3-aminopyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of 5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

Step 3: Work-up and Purification The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product, YM-43611.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many neurologically active compounds derived from (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is the modulation of neurotransmitter signaling pathways. In the case of the dopamine receptor antagonists discussed, these compounds competitively bind to dopamine receptors, thereby blocking the downstream signaling cascade initiated by the endogenous ligand, dopamine.

Caption: Dopamine receptor antagonism by (S)-enantiomer derivatives.

The structure-activity relationship (SAR) for this class of compounds highlights the importance of specific structural features for potent and selective dopamine receptor antagonism.

Caption: Key structural elements for dopamine receptor affinity.

Conclusion

The stereochemistry of (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine is not a trivial molecular feature but a critical determinant of its utility in drug discovery. The quantitative data presented herein unequivocally demonstrate the profound impact of the (S)-configuration on binding affinity to dopamine receptors, a key target class for neurological and psychiatric disorders. The provided synthetic strategies and an understanding of the underlying signaling pathways and structure-activity relationships empower researchers to rationally design and synthesize novel, highly potent, and selective drug candidates. As the demand for more refined therapeutics continues to grow, the strategic application of chiral building blocks like (3S)-(+)-1-Benzyl-3-(ethylamino)pyrrolidine will remain a cornerstone of successful drug development programs.

References

- 1. academicworks.cuny.edu [academicworks.cuny.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds targeting the central nervous system (CNS). Its rigid pyrrolidine scaffold and the presence of a chiral center make it an attractive component for developing selective ligands for various neurotransmitter receptors. This technical guide provides an in-depth overview of a plausible synthetic route to this compound, its physicochemical properties, and its applications in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂ | --INVALID-LINK-- |

| Molecular Weight | 204.32 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Boiling Point | Not reported | |

| Melting Point | Not applicable | |

| Density | ~0.98 g/mL | --INVALID-LINK-- |

| Optical Rotation | [α]²⁰/D -6° to -9° (c=10, EtOH) | --INVALID-LINK-- |

| CAS Number | 376591-05-8 | --INVALID-LINK-- |

Synthesis

The synthesis of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is most commonly achieved through a two-step process starting from a suitable chiral precursor, such as L-aspartic acid. The key steps involve the formation of a chiral N-benzyl-3-aminopyrrolidine intermediate, followed by ethylation. A plausible and detailed experimental protocol is outlined below.

Synthesis of the Precursor: (R)-1-Benzyl-3-aminopyrrolidine

The synthesis of the chiral precursor, (R)-1-benzyl-3-aminopyrrolidine, can be accomplished from the readily available and inexpensive chiral starting material, L-aspartic acid. This multi-step synthesis involves the formation of a cyclic imide, followed by reduction and subsequent benzylation.

Experimental Protocol:

-

Preparation of (S)-1-benzyl-3-p-toluenesulfonylamino-2,5-pyrrolidinedione:

-

L-aspartic acid is first converted to its N-tosyl derivative.

-

The N-tosylated L-aspartic acid is then cyclized to the corresponding succinimide by heating with benzylamine.

-

-

Reduction to (S)-1-benzyl-4-p-toluenesulfonylamino-2-pyrrolidinone:

-

The succinimide is selectively reduced at one of the carbonyl groups using a reducing agent such as sodium borohydride in a suitable solvent like ethanol.

-

-

Reduction to (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine:

-

The remaining carbonyl group of the pyrrolidinone is reduced to a methylene group using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).

-

-

Deprotection to (R)-1-benzyl-3-aminopyrrolidine:

-

The tosyl protecting group is removed under acidic conditions, for example, by heating with a mixture of hydrobromic acid and phenol, to yield the desired (R)-1-benzyl-3-aminopyrrolidine.

-

Reductive Amination to (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine

The final step involves the ethylation of the primary amine of (R)-1-benzyl-3-aminopyrrolidine. A direct and efficient method for this transformation is reductive amination using acetaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of (R)-1-benzyl-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, is added acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine.

Plausible Synthesis Workflow

Caption: Plausible synthetic workflow for (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine.

Applications in Drug Development

(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a versatile chiral building block for the synthesis of various biologically active compounds, particularly those targeting the central nervous system. The pyrrolidine ring system is a common scaffold in many CNS-active drugs.

Ligands for Dopamine Receptors

The 3-aminopyrrolidine scaffold is a key structural motif in a number of dopamine receptor ligands. These compounds have potential applications in the treatment of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. The chiral nature of the 3-aminopyrrolidine moiety is often crucial for selective binding to dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅).

Ligands for Serotonin Receptors

Derivatives of 3-aminopyrrolidine have also been explored as ligands for various serotonin (5-HT) receptor subtypes. These receptors are implicated in a wide range of physiological and pathological processes, including mood regulation, anxiety, and cognition. The development of selective 5-HT receptor ligands is a major focus of research for new treatments for depression, anxiety disorders, and other psychiatric conditions.

Modulators of Acetylcholine Receptors

The 3-aminopyrrolidine core can also be incorporated into molecules designed to modulate the activity of acetylcholine receptors (nicotinic and muscarinic). These receptors are involved in cognitive function, learning, and memory. Modulators of acetylcholine receptors are being investigated for the treatment of Alzheimer's disease and other cognitive disorders.

Logical Relationship of Applications

Spectroscopic Profile of 1-Benzyl-3-(ethylamino)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-3-(ethylamino)pyrrolidine is a substituted pyrrolidine with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a reference standard. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound. Due to the limited availability of published experimental spectra for this specific compound, the following data is largely predictive, based on established principles of spectroscopy and data from structurally similar compounds. This guide also outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.25 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | Singlet | 2H | Benzyl CH₂ |

| ~ 2.80 - 3.20 | Multiplet | 1H | Pyrrolidine CH at C3 |

| ~ 2.50 - 2.90 | Multiplet | 2H | Ethyl CH₂ |

| ~ 2.20 - 2.70 | Multiplet | 4H | Pyrrolidine CH₂ at C2 and C5 |

| ~ 1.80 - 2.10 | Multiplet | 2H | Pyrrolidine CH₂ at C4 |

| ~ 1.10 | Triplet | 3H | Ethyl CH₃ |

| ~ 1.50 (broad) | Singlet | 1H | Amine NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 140 | Quaternary Aromatic Carbon (C-ipso) |

| ~ 128 - 129 | Aromatic CH (C-ortho, C-meta) |

| ~ 127 | Aromatic CH (C-para) |

| ~ 60 | Benzyl CH₂ |

| ~ 55 - 60 | Pyrrolidine CH₂ at C2 and C5 |

| ~ 50 - 55 | Pyrrolidine CH at C3 |

| ~ 45 | Ethyl CH₂ |

| ~ 30 - 35 | Pyrrolidine CH₂ at C4 |

| ~ 15 | Ethyl CH₃ |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Weak-Medium, Broad | N-H Stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2800 - 3000 | Medium | Aliphatic C-H Stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Bending |

| 1100 - 1200 | Medium | C-N Stretch |

| 700 - 750 and 690-710 | Strong | Aromatic C-H Bending (monosubstituted) |

Table 4: Expected Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 204 | [M]⁺˙ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group) |

| 113 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 175 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| Fragments corresponding to the pyrrolidine ring cleavage |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

-

Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

-

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder or clean ATR crystal is recorded.

-

The sample is placed in the spectrometer, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion, or coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds, typically used with GC-MS.

-